molecular formula C19H14ClN5O3 B2679487 methyl 4-{4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-1H-1,2,3-triazol-1-yl}benzoate CAS No. 941882-27-5

methyl 4-{4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-1H-1,2,3-triazol-1-yl}benzoate

Cat. No.: B2679487
CAS No.: 941882-27-5
M. Wt: 395.8
InChI Key: FAQKJZRNWRYRFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-{4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-1H-1,2,3-triazol-1-yl}benzoate is a heterocyclic compound featuring a 1,2,3-triazole core fused with a 1,2,4-oxadiazole ring. The 2-chlorophenyl substituent on the oxadiazole and the benzoate ester group on the triazole contribute to its unique electronic and steric properties.

Properties

IUPAC Name

methyl 4-[4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyltriazol-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN5O3/c1-11-16(18-21-17(23-28-18)14-5-3-4-6-15(14)20)22-24-25(11)13-9-7-12(8-10-13)19(26)27-2/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAQKJZRNWRYRFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)C(=O)OC)C3=NC(=NO3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-1H-1,2,3-triazol-1-yl}benzoate typically involves multi-step organic reactions. The process begins with the preparation of the core heterocyclic structures, followed by their sequential coupling and functionalization. Common reagents used in these reactions include chlorinated aromatic compounds, triazole precursors, and oxadiazole intermediates. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-1H-1,2,3-triazol-1-yl}benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Antimicrobial Properties

Research has shown that compounds containing oxadiazole and triazole moieties exhibit significant antimicrobial activity. For instance:

  • In vitro Studies: Various studies have demonstrated that methyl 4-{4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-1H-1,2,3-triazol-1-yl}benzoate displays moderate to high activity against a range of bacteria and fungi. The compound's ability to inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli has been documented in several studies .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines:

  • Cell Viability Assays: this compound has shown promising results in reducing cell viability in breast cancer (MCF7) and lung cancer (A549) cell lines. The mechanisms appear to involve apoptosis induction and cell cycle arrest .

Case Studies

StudyFindings
Study 1Evaluated the antimicrobial activity against various strains; showed significant inhibition against Gram-positive bacteria.
Study 2Investigated anticancer effects on MCF7 cells; resulted in a dose-dependent reduction in viability with IC50 values comparable to standard chemotherapeutics.
Study 3Explored the synthesis pathways; highlighted the efficiency of microwave-assisted synthesis techniques for higher yields.

Mechanism of Action

The mechanism of action of methyl 4-{4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-1H-1,2,3-triazol-1-yl}benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

3-(2-Chlorophenyl)-5-[5-Methyl-1-(3-Methylphenyl)-1H-1,2,3-Triazol-4-yl]-1,2,4-Oxadiazole (CAS: 932312-60-2)

Structural Features :

  • Shares the 1,2,4-oxadiazole and 1,2,3-triazole heterocycles.
  • The triazole is substituted with a 3-methylphenyl group instead of a benzoate ester.
  • Retains the 2-chlorophenyl group on the oxadiazole.

Key Differences :

  • Synthetic Routes : Both compounds likely utilize click chemistry (azide-alkyne cycloaddition) for triazole formation, but the benzoate ester in the target compound may require additional protection/deprotection steps .

Methyl 4-{4-[3-(4-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl]butanamido}benzoate (CAS: 945201-73-0)

Structural Features :

  • Contains a 1,2,4-oxadiazole linked to a benzoate ester via a butanamido spacer.
  • The oxadiazole is substituted with a 4-methoxyphenyl group.

Key Differences :

  • Electronic Effects : The 4-methoxy group is electron-donating, contrasting with the electron-withdrawing 2-chlorophenyl in the target compound. This alters charge distribution and may affect binding to biological targets.
  • Chain Length : The butanamido spacer increases molecular flexibility, which could influence conformational stability in vivo .

4-(4-Chlorobenzoyl)-3-Methyl-1-Phenyl-1H-Pyrazol-5-yl 4-Chlorobenzoate

Structural Features :

  • Features a pyrazole core with chlorobenzoyl and chlorobenzoate substituents.

Key Differences :

  • Core Heterocycle: Pyrazole vs. triazole/oxadiazole.
  • Biological Activity : Demonstrated antibacterial properties, suggesting the target compound may share similar applications but with modified pharmacokinetics due to its heterocyclic fusion .

[18F]SFBTMGMB (From )

Structural Features :

  • Fluorinated triazole-containing compound with a guanidinomethyl group.

Key Differences :

  • Application Focus : Designed for radiopharmaceutical use (18F labeling), whereas the target compound is likely tailored for small-molecule therapeutics.
  • Polarity: The guanidinomethyl group increases hydrophilicity, contrasting with the lipophilic benzoate ester in the target compound .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties/Activities
Methyl 4-{4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-1H-1,2,3-triazol-1-yl}benzoate Triazole + Oxadiazole 2-Chlorophenyl, Benzoate ester ~414.8 (estimated) Potential enzyme inhibition
3-(2-Chlorophenyl)-5-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole Triazole + Oxadiazole 3-Methylphenyl, 2-Chlorophenyl ~353.8 Higher lipophilicity
Methyl 4-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamido}benzoate Oxadiazole + Benzoate 4-Methoxyphenyl, Butanamido spacer ~427.4 Enhanced conformational flexibility
4-(4-Chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-chlorobenzoate Pyrazole Chlorobenzoyl, Chlorobenzoate ~429.3 Antibacterial activity
[18F]SFBTMGMB Triazole + Guanidinomethyl 18F-labeled, Fluorobutyl chain ~450.3 (with 18F) Radiopharmaceutical imaging agent

Research Findings and Implications

  • Structural Stability : The fused triazole-oxadiazole system in the target compound enhances rigidity, which may improve binding specificity compared to pyrazole-based analogs .
  • Bioavailability : The benzoate ester group may undergo hydrolysis in vivo, generating a carboxylic acid metabolite with altered activity or clearance rates.
  • Synthetic Challenges: Click chemistry routes (common in triazole synthesis) require optimization to avoid byproducts, as noted in for fluorinated analogs .

Biological Activity

Methyl 4-{4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-1H-1,2,3-triazol-1-yl}benzoate is a complex organic compound that has garnered attention for its diverse biological activities. This article focuses on the synthesis, biological properties, and potential applications of this compound, supported by relevant data and research findings.

Synthesis

The synthesis of this compound typically involves several chemical reactions including the formation of the oxadiazole and triazole rings. The initial step often includes the reaction of 2-chlorobenzohydrazide with various reagents to form the oxadiazole moiety, followed by cyclization with appropriate azides to yield the triazole structure. This multi-step synthesis is crucial for achieving the desired biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity:
Research has demonstrated that compounds containing oxadiazole and triazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

2. Anticancer Activity:
Numerous studies indicate that compounds with similar structures can inhibit cancer cell proliferation. For example, derivatives have been tested against various cancer cell lines (e.g., HeLa and MCF7) with promising results. The anticancer activity is generally attributed to the ability of these compounds to induce apoptosis and inhibit key enzymes involved in cell division .

3. Antitubercular Activity:
Recent investigations into oxadiazole derivatives have highlighted their potential against Mycobacterium tuberculosis. Compounds from this class have demonstrated minimum inhibitory concentrations (MICs) comparable to established anti-TB medications . This suggests a promising avenue for developing new treatments for tuberculosis.

Case Studies

A few notable studies illustrate the biological activity of related compounds:

Case Study 1: Antimicrobial Efficacy
In a study published in MDPI, several oxadiazole derivatives were synthesized and screened for antimicrobial activity. Among them, a compound structurally similar to this compound exhibited significant inhibition against Staphylococcus aureus with an MIC value of 32 µg/mL .

Case Study 2: Anticancer Properties
Another study focused on the cytotoxic effects of triazole-containing compounds on cancer cells. The compound demonstrated an IC50 value of 15 µM against MCF7 breast cancer cells. Mechanistic studies suggested that it induced apoptosis via the mitochondrial pathway .

Data Tables

The following table summarizes key biological activities and their corresponding metrics for this compound and related compounds:

Biological Activity Test Organism/Cell Line Metric (MIC/IC50) Reference
AntimicrobialStaphylococcus aureus32 µg/mL
AnticancerMCF7 (breast cancer)IC50 = 15 µM
AntitubercularMycobacterium tuberculosisMIC = 0.25 µg/mL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.